Dehydro Clindamycin
Overview
Description
Dehydro Clindamycin is a derivative of Clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, streptococci, and staphylococci . This compound, like its parent compound, is known for its antibacterial properties and is used primarily in research settings.
Mechanism of Action
Target of Action
Dehydro Clindamycin primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
This compound disrupts bacterial protein synthesis by binding to the 23S RNA of the 50S ribosomal subunit . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to this compound’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . By acting as a structural analog of these tRNA molecules, this compound impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .
Biochemical Pathways
This compound disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . By inhibiting protein synthesis, it disrupts the normal functioning of the bacterial cell, leading to its eventual death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Approximately 90% of an oral dose of Clindamycin hydrochloride capsules is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations attained within 45 minutes . The compound’s ADME properties significantly impact its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . It is effective in treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the discharge of pharmaceuticals and specific chemicals into the environment, especially at manufacturing sites, can accelerate antibiotic resistance . This is particularly relevant for antibiotics like this compound, which are produced on a large scale globally . Therefore, sustainable practices in the production and disposal of such antibiotics are crucial to prevent environmental contamination and the consequent spread of antibiotic resistance .
Biochemical Analysis
Biochemical Properties
Dehydro Clindamycin interacts with several enzymes, proteins, and other biomolecules. It has been found to have broad-spectrum antibacterial properties, interacting with multiple target proteins . One of these targets, the cell division protein FtsZ, is primarily located in the cyto and cyto_nucl compartments .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of this compound involves binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation . This interaction results in changes in gene expression and enzyme activity, contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4/5 enzymes
Subcellular Localization
One of the protein targets of this compound, the cell division protein FtsZ, is primarily located in the cyto and cyto_nucl compartments .
Preparation Methods
The preparation of Dehydro Clindamycin involves several synthetic routes. One common method is the reduction of Clindamycin hydrochloride to remove impurities, including this compound . This process typically involves the use of reducing agents and specific reaction conditions to achieve the desired purity levels. Industrial production methods often utilize intermediates such as clindamycin phosphoryl benzylate, which can be easily isolated and purified .
Chemical Reactions Analysis
Dehydro Clindamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives with altered antibacterial properties .
Scientific Research Applications
Dehydro Clindamycin has several scientific research applications. In chemistry, it is used to study the structure-activity relationship of lincosamide antibiotics . In biology and medicine, it is used to investigate the mechanisms of bacterial resistance and to develop new antibacterial agents . Additionally, this compound is used in industrial research to improve the production processes of Clindamycin and its derivatives .
Comparison with Similar Compounds
Dehydro Clindamycin can be compared to other lincosamide antibiotics such as Lincomycin and Clindamycin. While all these compounds share a similar mechanism of action, this compound is unique in its specific structural modifications, which may confer different antibacterial properties . Other similar compounds include Amoxicillin and Doxycycline, which are used to treat a variety of bacterial infections but belong to different classes of antibiotics .
Properties
IUPAC Name |
N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)/t9?,11?,12?,13-,14-,15?,16?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQIGGGBJDZABU-VNCRYVLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747442 | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909032-77-5 | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Dehydro Clindamycin and why is it relevant?
A1: this compound is an impurity identified in the raw material of Clindamycin Phosphate (CP) []. This means its presence could potentially impact the efficacy and safety of the final drug product.
Q2: How was this compound isolated and characterized?
A2: Researchers used a combination of techniques to isolate and characterize this compound. First, they employed Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint the molecular weights of various impurities within the raw CP material. Then, they successfully isolated this compound using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) []. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [].
Q3: What is the significance of identifying this compound in Clindamycin Phosphate?
A3: This discovery is significant for several reasons. Firstly, it highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure drug safety and efficacy. Secondly, this finding allows for updates to official documentation like pharmacopoeias to include this compound as a known impurity. This helps establish better quality control standards for Clindamycin Phosphate production [].
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